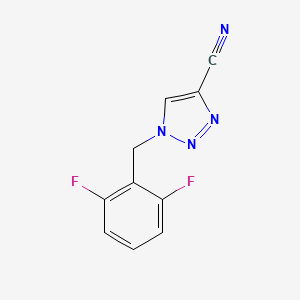

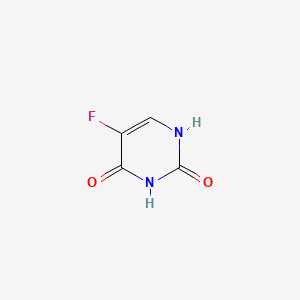

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIAOIJYIQHKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453053 | |

| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202003-06-3 | |

| Record name | 1-((2,6-Difluorophenyl)methyl)triazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202003063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2,6-DIFLUOROPHENYL)METHYL)TRIAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UG4W3SYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and unique electronic properties. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionally rich derivative: 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole. This compound holds significant potential as a building block in the development of novel therapeutic agents. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed experimental protocols, and outline the analytical techniques essential for its structural confirmation and purity assessment.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system has emerged as a critical pharmacophore in drug discovery.[1] Its appeal lies in its remarkable stability to metabolic degradation, its capacity for hydrogen bonding, and its rigid planar structure that can effectively mimic the geometry of peptide bonds.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the accessibility of 1,4-disubstituted 1,2,3-triazoles, making them readily available for the construction of diverse molecular libraries.[1][3] The introduction of a cyano group at the 4-position and a difluorobenzyl substituent at the 1-position of the triazole ring imparts specific electronic and steric properties that can be exploited for targeted drug design. The electron-withdrawing nature of the cyano group can modulate the acidity of the adjacent C-H bond and participate in specific interactions with biological targets. The 2,6-difluoro substitution on the benzyl ring can enhance metabolic stability and influence the conformational preferences of the molecule.

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently achieved through a convergent synthesis strategy, culminating in a highly regioselective 1,3-dipolar cycloaddition reaction. The core of this strategy is the CuAAC reaction, which ensures the exclusive formation of the desired 1,4-disubstituted triazole isomer. This approach is favored over non-catalyzed thermal cycloadditions which often yield a mixture of 1,4- and 1,5-regioisomers, necessitating challenging purification steps.[4]

The overall synthetic workflow can be visualized as the coupling of two key precursors: 2,6-difluorobenzyl azide and a suitable cyano-functionalized alkyne.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,6-Difluorobenzyl Azide

The synthesis of the azide precursor is a straightforward nucleophilic substitution reaction. 2,6-Difluorobenzyl bromide is treated with sodium azide in a suitable polar aprotic solvent.

Experimental Protocol:

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzyl bromide (1.0 eq) in acetone or dimethylformamide (DMF).

-

Reaction: Add sodium azide (1.2 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2,6-difluorobenzyl azide is often of sufficient purity for the subsequent cycloaddition step. If necessary, it can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Acetone and DMF are excellent solvents for this reaction as they effectively dissolve both the organic substrate and the inorganic azide salt, facilitating the reaction.

-

Temperature: Gentle heating increases the rate of the nucleophilic substitution without promoting significant decomposition of the azide product.

-

Safety: Sodium azide is toxic and can form explosive hydrazoic acid in the presence of acid. All manipulations should be performed in a well-ventilated fume hood, and acidic conditions should be avoided during work-up.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step in the synthesis is the copper-catalyzed "click" reaction between 2,6-difluorobenzyl azide and a suitable source of the cyano-alkyne moiety. While cyanoacetylene itself can be used, it is a gas at room temperature and can be challenging to handle. A more practical alternative is the use of 2-chloroacrylonitrile, which serves as a precursor to the 4-cyano-1,2,3-triazole through a one-pot reaction.

Experimental Protocol:

-

Catalyst Preparation: In a reaction vessel, prepare the active Cu(I) catalyst in situ. This is typically achieved by reducing a Cu(II) salt, such as copper(II) sulfate pentahydrate, with a reducing agent like sodium ascorbate.

-

Reaction Mixture: To a solution of 2,6-difluorobenzyl azide (1.0 eq) in a mixture of t-butanol and water (1:1), add 2-chloroacrylonitrile (1.1 eq).

-

Catalysis: Add the freshly prepared Cu(I) catalyst solution to the reaction mixture.

-

Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: The in situ generation of the Cu(I) catalyst from a stable Cu(II) precursor and a reducing agent is a common and convenient practice in CuAAC reactions.[4] This avoids the need to handle potentially unstable Cu(I) salts.

-

Solvent System: The t-butanol/water solvent system is widely used for CuAAC reactions as it effectively solubilizes both the organic reactants and the inorganic catalyst components.

-

Regioselectivity: The copper catalyst plays a crucial role in directing the regioselectivity of the cycloaddition, leading exclusively to the 1,4-disubstituted product.[4]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the benzylic protons (CH₂) around δ 5.6-5.8 ppm. - A multiplet for the aromatic protons of the difluorobenzyl group in the range of δ 7.0-7.6 ppm. - A singlet for the triazole proton (C5-H) around δ 8.0-8.5 ppm. |

| ¹³C NMR | - A signal for the benzylic carbon (CH₂) around δ 50-55 ppm. - Signals for the aromatic carbons, with the fluorine-coupled carbons showing characteristic splitting patterns. - A signal for the triazole C5 carbon around δ 120-125 ppm. - A signal for the triazole C4 carbon (attached to the cyano group) around δ 140-145 ppm. - A signal for the cyano carbon (CN) around δ 110-115 ppm. |

| FTIR (cm⁻¹) | - A sharp, medium intensity peak for the cyano (C≡N) stretch around 2230-2250 cm⁻¹. - C-H stretching vibrations for the aromatic and benzylic protons around 3000-3150 cm⁻¹. - C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. - C-F stretching vibrations around 1000-1200 cm⁻¹. |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the benzyl group. |

Rationale for Expected Spectral Features:

-

¹H NMR: The chemical shifts are influenced by the electronic environment of the protons. The benzylic protons are deshielded by the adjacent nitrogen atom of the triazole ring. The triazole proton is typically found at a downfield shift due to the aromatic nature of the ring.

-

¹³C NMR: The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. The presence of electronegative fluorine and nitrogen atoms influences the chemical shifts of the adjacent carbons.

-

FTIR: The vibrational frequencies of the functional groups are characteristic. The cyano group has a distinct and easily identifiable stretching frequency.

-

Mass Spectrometry: This technique provides the molecular weight of the compound and information about its fragmentation, which can be used to confirm the structure.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of a wide range of therapeutic agents. The 1,2,3-triazole core is a known bioisostere for amide bonds, offering improved metabolic stability.[2] The cyano group can act as a hydrogen bond acceptor or participate in other specific interactions with protein targets. The difluorobenzyl moiety can enhance binding affinity and improve pharmacokinetic properties. This class of compounds has shown promise in various therapeutic areas, including as anticancer, antiviral, and antimicrobial agents.[5]

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, centered around the highly reliable copper-catalyzed azide-alkyne cycloaddition. The detailed experimental protocols and the rationale behind the chosen methodologies provide a solid foundation for researchers to synthesize this valuable building block. The comprehensive characterization data, based on established spectroscopic techniques, ensures the structural integrity and purity of the final product. The unique combination of a stable triazole core, a reactive cyano group, and a metabolically robust difluorobenzyl substituent makes this compound a highly promising platform for the future development of novel and effective therapeutic agents.

References

-

Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

-

(2022). A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. Semantic Scholar. [Link]

-

(2010). Method for the preparation of Rufinamide. IRIS. [Link]

-

(2025). Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes. Durham e-Theses. [Link]

- (2010). Process for the preparation of rufinamide.

-

(2022). Recent advances in the synthesis of triazole derivatives. RACO. [Link]

-

(2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

(2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Illinois State Academy of Science. [Link]

-

(2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. The Royal Society of Chemistry. [Link]

-

(2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

- (2020). 1,2,3-Triazoles as Amide Bond Bioisosteres: A Comprehensive Review. Journal of Medicinal Chemistry.

- (2013). The 1,2,3-triazole ring as a scaffold in medicinal chemistry. Future Medicinal Chemistry.

Sources

- 1. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]

- 2. Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes - Durham e-Theses [etheses.dur.ac.uk]

- 3. ilacadofsci.com [ilacadofsci.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "formulation follows the molecule" has never been more pertinent. The intrinsic physicochemical properties of a novel chemical entity (NCE) are the bedrock upon which its entire development trajectory is built. These properties govern everything from solubility and absorption to metabolic stability and target engagement. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a critical prerequisite for rational drug design and the successful translation of a promising molecule from the bench to the clinic.

This technical guide focuses on 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole , a molecule of significant interest due to its structural motifs. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The incorporation of a difluorobenzyl group can enhance binding affinity and modulate metabolic pathways, a strategy frequently employed in the design of kinase inhibitors and other targeted therapies.[2] The cyano group, a versatile functional handle, can act as a hydrogen bond acceptor or be a precursor for other functionalities.

This document moves beyond a simple recitation of data. It is designed as a practical guide for the laboratory scientist. We will delve into the "why" behind experimental choices, providing not just data, but also the detailed, self-validating protocols required to generate that data. Where direct experimental values for the title compound are not publicly available, we will provide robust, well-established protocols for their determination, supplemented by predicted values based on closely related structures to guide the researcher's expectations.

Molecular Identity and Core Physicochemical Parameters

The foundational step in characterizing any NCE is to establish its identity and a summary of its core physical properties. These parameters provide a high-level overview of the molecule's nature and inform subsequent experimental design.

| Parameter | Value / Description | Source |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile | N/A |

| Synonyms | This compound | [3] |

| CAS Number | 202003-06-3 | [3] |

| Molecular Formula | C₁₀H₆F₂N₄ | [3] |

| Molecular Weight | 220.18 g/mol | [3] |

| Physical Form | Predicted: White to off-white crystalline solid | N/A |

| Melting Point | Predicted: >200 °C (See Protocol 3.1) | N/A |

| Aqueous Solubility | Predicted: Low (See Protocol 3.2) | N/A |

| pKa | Predicted: Weakly basic (See Protocol 3.3) | N/A |

| LogP | Predicted: 1.5 - 2.5 (See Protocol 3.4) | N/A |

Synthesis and Spectroscopic Characterization

A reliable synthetic route and unambiguous structural confirmation are prerequisites for any physicochemical study. The synthesis of 1,2,3-triazoles is well-established, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a cornerstone of "click chemistry." However, for N-benzylated triazoles, a common route involves the reaction of an azide with an appropriate alkyne precursor.

Plausible Synthetic Pathway

The synthesis of the title compound can be envisaged via a 1,3-dipolar cycloaddition reaction. This involves the reaction of 2,6-difluorobenzyl azide with a suitable cyano-containing three-carbon synthon. A plausible route, adapted from patent literature for related compounds, is the reaction of 2,6-difluorobenzyl azide with a protected or activated form of cyanoacetylene.[4]

Predicted Spectroscopic Profile

Unambiguous characterization relies on a suite of spectroscopic techniques. Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Benzyl CH₂: A singlet at approximately δ 5.5-5.8 ppm.

-

Triazole CH: A singlet at approximately δ 8.0-8.5 ppm.

-

Aromatic Protons: A multiplet pattern between δ 7.0-7.6 ppm, characteristic of a 2,6-disubstituted phenyl ring. The two protons ortho to the fluorine atoms will likely appear as a triplet, and the para proton as a multiplet.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Cyano (C≡N): A signal in the range of δ 115-120 ppm.

-

Triazole Carbons: Two signals, one for the cyano-substituted carbon (C4) around δ 120-125 ppm and one for the unsubstituted carbon (C5) around δ 130-135 ppm.

-

Benzyl CH₂: A signal around δ 50-55 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show characteristic large C-F coupling constants and appear as doublets.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

C≡N Stretch: A sharp, strong absorption band around 2230-2250 cm⁻¹.[5]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (CH₂): Peaks just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.[6]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum, likely acquired via electrospray ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ at m/z 221.07.[7]

-

Key Fragmentation: A characteristic fragmentation would be the loss of the difluorobenzyl group, leading to a fragment ion at m/z 127 (difluorobenzyl cation) or the cleavage of the benzyl C-N bond.[8]

-

Protocols for Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for determining the core physicochemical properties of the title compound. These protocols are designed to be self-validating and are based on standard pharmaceutical industry practices.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas impurities will lead to a depressed and broadened melting range.[9] This is due to the disruption of the crystal lattice by foreign molecules.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.[10]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[11]

-

Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C per minute).[11]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is the gold standard, as it measures the equilibrium solubility of a compound, which is the most relevant value for predicting in vivo dissolution.[12]

Experimental Protocol:

-

Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[14]

-

Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the experimental samples.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

pKa Determination (Potentiometric Titration)

Causality: The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is critical as the charge state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[15] Potentiometric titration is a highly accurate method for determining pKa.[16]

Experimental Protocol:

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1 mM).[1]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

-

Titration: If the compound is expected to be a weak base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it is a weak acid, titrate with a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[1]

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This corresponds to the flattest region of the buffer zone in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Replicates: Perform the titration in triplicate.

LogP Determination (HPLC Method)

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. Lipophilicity is a key factor in drug absorption, distribution, metabolism, and excretion (ADME). HPLC-based methods are widely used as a rapid and reliable way to estimate LogP.[17] The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.

Experimental Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.

-

Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀.

-

Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain a calibration equation.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

Calculate LogP: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.[4]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of This compound . While specific experimental data for this compound is not yet widely published, the detailed protocols and predictive analyses presented herein offer a robust starting point for any research or development program. By applying these standardized, self-validating methodologies, researchers can generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ultimately unlock the full therapeutic potential of this and other novel chemical entities.

References

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic

- Equilibrium Solubility Assays Protocol.AxisPharm.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Determin

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.DergiPark, 2024.

- WO2014072992A1 - A process for preparing triazole compounds.

- experiment (1) determination of melting points.SlideShare, 2021.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.PubMed Central, 2022.

- A High-Throughput Method for Lipophilicity Measurement.PubMed Central.

- Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms.

- 6.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA).ECETOC.

- Using Melting Point to Determine Purity of Crystalline Solids.WebAssign, 2009.

- Protocol for Determining pKa Using Potentiometric Titration.

- Melting point determin

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.Agilent.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.

- Estimation of uncertainty in pKa values determined by potentiometric titr

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- Chromatographic Approaches for Measuring Log P.

- Determination of log P coefficients via a RP-HPLC column.

- WO2010043849A1 - Process for the preparation of rufinamide.

- This compound.

- physical properties and FTIR spectral data for compounds [18-14].

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.

- Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough?.

- FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Deriv

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. This compound|202003-06-3--AN PharmaTech Co Ltd [anpharma.net]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chm.uri.edu [chm.uri.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Fluorinated Triazole Compounds

<

Abstract

Fluorinated triazole compounds represent a cornerstone of modern antifungal therapy and agrochemical fungicides. Their efficacy is primarily rooted in the targeted disruption of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. This guide provides a detailed examination of the molecular mechanism of action, focusing on the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). We will explore the intricate binding interactions within the enzyme's active site, elucidate the critical role of fluorine substitution in enhancing potency and pharmacokinetic properties, and discuss the biochemical consequences of CYP51 inhibition. Furthermore, this document provides validated experimental protocols for assessing antifungal activity and target engagement, offering researchers a practical framework for advancing the development of next-generation triazole agents.

Introduction: The Strategic Importance of Fluorinated Triazoles

Triazole-based compounds are a major class of antifungal agents used to treat a wide range of superficial and systemic fungal infections.[1] The introduction of fluorine atoms into the triazole scaffold has proven to be a highly effective strategy in medicinal chemistry, significantly enhancing their pharmacological profiles.[2][3] Fluorination can improve metabolic stability, increase binding affinity to the target enzyme, and favorably modulate lipophilicity and membrane permeability.[3][4][5] Well-known examples like fluconazole and voriconazole underscore the clinical success of this approach, demonstrating potent activity against pathogens such as Candida spp. and Aspergillus spp.[2][3][6] Understanding the precise mechanism by which these agents exert their effect is paramount for overcoming emerging drug resistance and for the rational design of new, more effective therapies.

The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The fungistatic action of fluorinated triazoles is achieved through the potent and specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[7][8][9] This enzyme, a member of the cytochrome P450 superfamily encoded by the ERG11 or cyp51 gene, is essential for the conversion of lanosterol to ergosterol.[10][11] Ergosterol is the principal sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[12][13]

The Ergosterol Biosynthesis Pathway and Point of Inhibition

The synthesis of ergosterol is a complex, multi-step process.[11][14][15] Triazole compounds act downstream of squalene cyclization, specifically targeting the C14-demethylation of lanosterol.[12] By inhibiting CYP51, triazoles halt the ergosterol production line. This blockade leads to two critical downstream consequences:

-

Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the fungal cell membrane.[1][12]

-

Accumulation of Toxic Sterol Precursors: The inhibition causes a buildup of 14α-methylated sterols, such as lanosterol.[12] The integration of these bulky, misshapen sterols into the membrane disrupts its normal architecture, leading to increased permeability and malfunction of essential membrane proteins, ultimately arresting fungal growth.[12]

The following diagram illustrates the central role of CYP51 in the ergosterol pathway and the inhibitory action of fluorinated triazoles.

Caption: Inhibition of CYP51 by fluorinated triazoles in the ergosterol biosynthesis pathway.

Molecular Interaction with the CYP51 Active Site

The inhibitory power of triazoles stems from their direct interaction with the catalytic center of the CYP51 enzyme. The mechanism is characterized by the coordination of one of the nitrogen atoms of the triazole ring (specifically the N4 atom) to the heme iron atom located in the enzyme's active site.[16][17][18] This binding event mimics the natural substrate interaction but is non-catalytic, effectively blocking the enzyme from processing lanosterol.[17]

Key interactions that stabilize the drug-enzyme complex include:

-

Heme Coordination: The primary binding interaction is the formation of a coordinate bond between the triazole's nitrogen and the heme iron, which acts as a sixth ligand.[17] This displaces the water molecule that is normally bound in the resting state and prevents the binding and activation of molecular oxygen required for demethylation.

-

Hydrophobic Interactions: The side chains of the triazole molecule fit into a hydrophobic cavity within the enzyme.[16] These interactions with nonpolar amino acid residues, such as tyrosine (Y118) and leucine (L376), are crucial for high-affinity binding and contribute significantly to the inhibitor's potency.[16]

-

Hydrogen Bonding: Additional stability can be conferred by hydrogen bonds between the inhibitor and amino acid residues lining the active site.

The structural basis for this interaction has been confirmed by X-ray crystallography studies of CYP51 co-crystallized with various azole inhibitors, providing a clear picture of the binding mode.[18][19][20]

The Role of Fluorine: Enhancing Potency and Performance

The strategic incorporation of fluorine atoms is a key element in the success of modern triazole antifungals.[2][21] Fluorine, being the most electronegative element, imparts unique properties to the molecule that go beyond simple steric effects.[3]

-

Increased Binding Affinity: Fluorine substitution can alter the electronic distribution of the molecule, potentially strengthening the coordinate bond to the heme iron or enhancing hydrophobic interactions within the active site.[5] This leads to lower inhibition constants (IC50) and greater potency.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by host cytochrome P450 enzymes.[3][4] This increases the drug's half-life, improving its pharmacokinetic profile and allowing for less frequent dosing.[3]

-

Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and cellular uptake.[3][5] This ensures the compound can effectively reach its intracellular target.

The table below summarizes the impact of fluorination by comparing key properties of fluorinated versus non-fluorinated triazole analogs, where data is available.

| Compound Class | Example | Target Affinity (IC50) | Metabolic Stability | Key Fluorine-Driven Advantages |

| Fluorinated Triazoles | Fluconazole, Voriconazole | Low nanomolar to micromolar[22] | High (resistant to metabolism)[3] | Enhanced potency, longer half-life, improved oral bioavailability.[3][6] |

| Non-Fluorinated Triazoles | (Hypothetical Analogs) | Generally higher (less potent) | Lower (more susceptible to metabolism) | Simpler synthesis, but often poorer pharmacokinetic properties. |

Mechanisms of Resistance

The emergence of resistance to triazole antifungals is a growing clinical concern.[8][10] Understanding these mechanisms is crucial for stewardship and the development of new agents. The primary mechanisms include:

-

Target Site Mutations: Point mutations in the ERG11/cyp51A gene can alter the amino acid sequence of the enzyme's active site.[23][24] These changes can reduce the binding affinity of the triazole drug, requiring higher concentrations for inhibition, without significantly compromising the enzyme's natural function with lanosterol.[24]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene, often due to tandem repeats in the promoter region (e.g., TR34/L98H in A. fumigatus), leads to higher cellular concentrations of the CYP51 enzyme.[23][25] This requires a greater amount of the drug to achieve a sufficient level of inhibition.

-

Efflux Pump Overexpression: Fungi can actively pump the triazole drug out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[10] Overexpression of the genes encoding these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target.

Experimental Protocols for Mechanism of Action Studies

Validating the mechanism of action and determining the potency of novel fluorinated triazoles requires robust and standardized experimental assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a fungus. It is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[26][27][28]

Objective: To quantify the fungistatic activity of a test compound against a fungal strain.

Materials:

-

Fungal isolate (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well flat-bottom microtiter plates.

-

Test compound and control antifungal (e.g., Fluconazole) dissolved in DMSO.

-

Spectrophotometer or plate reader (530 nm).

-

Sterile saline or water.

Procedure:

-

Inoculum Preparation: a. Culture the fungal isolate on a suitable agar plate for 24-48 hours. b. Select a few colonies and suspend them in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL). d. Prepare the final working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.[29]

-

Drug Dilution: a. Prepare a 2-fold serial dilution of the test compound and control drug in the 96-well plate. Start with a high concentration in the first column. b. The final volume in each well before adding inoculum should be 100 µL.

-

Inoculation: a. Add 100 µL of the final working inoculum to each well containing the drug dilutions. The final volume is now 200 µL. b. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

-

Incubation: a. Cover the plates and incubate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is determined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

Protocol 2: Recombinant CYP51 Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of the purified CYP51 enzyme.

Objective: To determine the IC50 value of a test compound against the target enzyme.

Materials:

-

Purified, recombinant fungal CYP51 (e.g., from C. albicans).

-

Cytochrome P450 reductase (CPR).

-

NADPH.

-

Lanosterol (substrate).

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Test compound.

-

HPLC system for product quantification.

Procedure:

-

Reconstitution of the Enzyme System: a. In a reaction tube, combine the purified CYP51, CPR, and lipids to form a reconstituted enzyme system. Incubate to allow for proper protein folding and integration. The P450 concentration is typically determined from reduced CO-binding spectra.[17][30]

-

Inhibition Reaction: a. Add varying concentrations of the test compound (dissolved in DMSO) to the reconstituted enzyme system. b. Pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Catalytic Reaction: a. Start the reaction by adding the substrate (lanosterol) and the cofactor (NADPH). b. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: a. Stop the reaction by adding a strong base or organic solvent (e.g., ethyl acetate). b. Extract the sterols from the reaction mixture using an organic solvent.

-

Quantification and IC50 Calculation: a. Analyze the extracted sterols by HPLC to separate and quantify the remaining substrate (lanosterol) and the reaction product. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, using a suitable nonlinear regression model.[22]

The workflow for this assay is depicted below.

Caption: Experimental workflow for the in vitro CYP51 enzyme inhibition assay.

Conclusion

Fluorinated triazole compounds exert their potent antifungal effect through a well-defined mechanism of action: the specific inhibition of lanosterol 14α-demethylase (CYP51). This targeted disruption of the ergosterol biosynthesis pathway leads to a fungistatic outcome by depleting essential membrane sterols and causing the accumulation of toxic precursors. The core of this inhibitory action is the coordination of the triazole nitrogen to the enzyme's heme iron, a bond strengthened and supported by hydrophobic interactions within the active site. The strategic use of fluorine has been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these drugs, cementing their role in clinical and agricultural settings. As resistance continues to emerge, a deep, mechanistic understanding—validated by robust biochemical and microbiological assays—remains the critical foundation for the development of the next generation of antifungal agents.

References

- Microbroth Dilution Susceptibility Testing of Candida species.

- Advances in synthetic approach to and antifungal activity of triazoles.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.

- Experimental and in-host evolution of triazole resistance in human pathogenic fungi.

- Triazole antifungals.

- Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity.

- Antifungal Susceptibility Testing: Current Approaches.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.

- In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- Mechanisms of Triazole Resistance in Aspergillus fumigatus.

- Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections.

- Ergosterol biosynthesis pathway in Aspergillus fumigatus.

- Triazole antifungals.

- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

- triazole resistance in aspergillus fumigatus-a comprehensive review.

- Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole.

- Triazole resistance surveillance in Aspergillus fumigatus.

- Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae.

- Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.

- Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia.

- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.

- Ergosterol Biosynthesis.

- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens.

- Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis.

- Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction.

- Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase.

- Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners.

- The ergosterol biosynthetic pathway. The pathway has been divided into...

- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.

- Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae.

- Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors.

- Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients.

- Fluorine in drug discovery: Role, design and case studies.

- Roles of Fluorine in Drug Design and Drug Action.

- Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans.

- Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol.

Sources

- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. altmeyers.org [altmeyers.org]

- 10. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]

- 11. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 14. davidmoore.org.uk [davidmoore.org.uk]

- 15. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 16. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Frontiers | Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia [frontiersin.org]

- 26. Microbroth Dilution Susceptibility Testing of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. longdom.org [longdom.org]

- 28. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Novel Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of Triazoles in Oncology

The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of more selective and potent therapeutic agents. Within this dynamic field, heterocyclic compounds, particularly those containing the triazole scaffold, have emerged as a cornerstone of modern medicinal chemistry.[1][2] The inherent chemical properties of the triazole ring—its stability, capacity for hydrogen bonding, and role as a bioisostere—render it a privileged structure in the design of novel anticancer agents.[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and mechanistic investigations crucial for evaluating the in vitro anticancer activity of novel triazole derivatives. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for robust and reproducible data generation.

I. The Genesis of Anticancer Triazoles: Synthetic Strategies

The journey of a novel anticancer agent begins with its synthesis. The versatility of the triazole core allows for a multitude of synthetic routes, enabling the creation of diverse chemical libraries for screening. A prevalent and efficient method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[5][6] This reaction is lauded for its high yield, mild reaction conditions, and broad functional group tolerance. For instance, a common synthetic pathway involves the reaction of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole.[6]

Alternatively, 1,2,4-triazole derivatives are often synthesized through the reaction of hydrazides with various reagents. For example, nicotinohydrazide can be reacted with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized and further derivatized to produce a library of 1,2,4-triazole-pyridine hybrids.[7] The choice of synthetic route is paramount as it dictates the accessible chemical space and the feasibility of generating structurally diverse analogs for structure-activity relationship (SAR) studies.

II. Primary Screening: Assessing Cytotoxicity with Precision

The initial step in evaluating the anticancer potential of a novel triazole derivative is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a widely adopted, robust, and colorimetric method for this purpose.[7][8]

Underlying Principle of the MTT Assay

The assay is predicated on the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can quantify the extent of cell death induced by the test compound.

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma, HT-29 for colorectal cancer) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3][7]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the novel triazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 48 hours, to allow the compounds to exert their cytotoxic effects.[7]

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h | Reference Compound (IC₅₀) |

| Bet-TZ1 | A375 (Melanoma) | 22.41 | Doxorubicin |

| Bet-TZ1 | MCF-7 (Breast Cancer) | 35.82 | Doxorubicin |

| Bet-TZ1 | HT-29 (Colorectal Cancer) | 46.92 | Doxorubicin |

| Bet-TZ3 | A375 (Melanoma) | 34.34 | Doxorubicin |

| TP6 | B16F10 (Murine Melanoma) | <41.12 | Not Specified |

Table summarizing the cytotoxic activity of select novel triazole derivatives against various cancer cell lines.[3][7]

III. Unraveling the Mechanisms of Action: A Multi-Faceted Approach

A potent cytotoxic effect is a promising start, but understanding how a compound kills cancer cells is critical for its development as a therapeutic agent. Novel triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][9]

A. Induction of Apoptosis: The Controlled Demolition of Cancer Cells

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many effective anticancer drugs work by inducing apoptosis in tumor cells.[10] Several assays can be employed to determine if a novel triazole derivative induces apoptosis.

A simple yet informative method is the microscopic examination of cells stained with DNA-binding dyes like DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342. Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[11]

Apoptosis is executed by a family of cysteine proteases called caspases.[12] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis.[13] Caspase activity can be measured using commercially available kits that employ fluorogenic or colorimetric substrates.[14] An increase in caspase activity in treated cells is a strong indicator of apoptosis induction.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[15][16] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[17][18] The ratio of these proteins can determine a cell's fate. Novel triazole derivatives may induce apoptosis by downregulating anti-apoptotic proteins or upregulating pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[15] Western blotting can be used to assess the expression levels of these key proteins.

Caption: Intrinsic apoptosis pathway induced by a novel triazole derivative.

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many anticancer agents, including triazole derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[19] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[20]

-

Cell Treatment: Cells are treated with the novel triazole derivative at its IC₅₀ concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane and preserve DNA.[21]

-

Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), which also requires RNase treatment to avoid staining of RNA.[22]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.

-

Data Interpretation: The resulting data is plotted as a histogram, where the x-axis represents the DNA content and the y-axis represents the cell count. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.[23] An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.

Caption: Workflow for cell cycle analysis using flow cytometry.

C. Inhibition of Key Oncogenic Pathways

Many triazole derivatives exert their anticancer effects by targeting specific proteins or signaling pathways that are crucial for cancer cell survival and proliferation.

Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[24] Some triazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis.[25][26] The effect of a compound on tubulin polymerization can be assessed using in vitro tubulin polymerization assays.

Caption: Inhibition of tubulin polymerization by a triazole derivative.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[27] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis.[28][29] Several triazole derivatives have been identified as potent VEGFR-2 inhibitors.[30][31] The anti-angiogenic potential of a compound can be evaluated using in vitro assays such as the tube formation assay.[32][33] In this assay, endothelial cells (like HUVECs) are cultured on a basement membrane extract, and their ability to form capillary-like structures (tubes) in the presence of the test compound is assessed.[34][35]

IV. Conclusion: A Roadmap for Future Triazole-Based Cancer Therapeutics

The exploration of novel triazole derivatives continues to be a highly promising avenue in the quest for more effective and safer anticancer drugs. This guide has provided a technical framework for the systematic in vitro evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their mechanisms of action. By employing a logical and multi-faceted experimental approach, researchers can robustly characterize the anticancer properties of novel triazoles, paving the way for the identification of lead candidates with the potential to translate into next-generation cancer therapies. The key to success lies not only in the synthesis of novel chemical entities but also in the rigorous and insightful biological evaluation that follows.

V. References

-

Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available from:

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available from:

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from:

-

Cell cycle analysis with flow cytometry and propidium iodide - Abcam. Available from:

-

Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed. Available from:

-

In Vitro Angiogenesis Assays - Amsbio. Available from:

-

Bcl-2 family - Wikipedia. Available from:

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available from:

-

Angiogenesis Assays - Sigma-Aldrich. Available from:

-

Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity - MDPI. Available from:

-

Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives - Taylor & Francis. Available from: _

-

BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. Available from:

-

Angiogenesis Assays - R&D Systems. Available from:

-

Technical Guide: Mechanism of Action of Tubulin Polymerization Inhibitors - Benchchem. Available from:

-

Assaying cell cycle status using flow cytometry - PMC - NIH. Available from:

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. Available from:

-

Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Available from:

-

Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Available from:

-

In Vitro Angiogenesis Assay: Importance&Insights | Da-Ta Biotech. Available from:

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC - NIH. Available from:

-

Caspase Activity Assays - ABP Biosciences. Available from:

-

Mechanism of action of tubulin inhibitors payloads: polymerization... - ResearchGate. Available from:

-

Caspase assay selection guide | Abcam. Available from:

-

VEGFR-2 inhibitor - Wikipedia. Available from:

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available from:

-

Caspase Assays | Thermo Fisher Scientific - US. Available from:

-

Flow Cytometry-based Caspase Activation Assay Service - Creative Biolabs. Available from:

-

A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem. Available from:

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. Available from:

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. Available from:

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from:

-

A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. Available from:

-

"mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. Available from:

-

Apoptosis Assays - Sigma-Aldrich. Available from:

-

Apoptosis Assay Chart | Life Science Research - Merck Millipore. Available from:

-

VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight - PR Newswire. Available from:

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Available from:

-

Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. Available from:

-

How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. Available from:

-

Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology. Available from:

-

What are Tubulin inhibitors and how do they work? - Patsnap Synapse. Available from:

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. Available from:

-

Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Available from:

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. Available from:

-

Cell Cycle Analysis. Available from:

-

Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Available from:

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. Available from:

-

A comprehensive review on triazoles as anticancer agents - DergiPark. Available from:

Sources

- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. Flow Cytometry-based Caspase Activation Assay Service - Creative Biolabs [creative-biolabs.com]

- 13. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. abpbio.com [abpbio.com]

- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 19. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 20. nanocellect.com [nanocellect.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 31. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 32. amsbio.com [amsbio.com]

- 33. rndsystems.com [rndsystems.com]

- 34. In Vitro Angiogenesis Assay: Importance&Insights | Da-Ta Biotech [databiotech.co.il]

- 35. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

"structure-activity relationship of 1,2,3-triazole analogs"

An In-Depth Technical Guide to the Structure-Activity Relationship of 1,2,3-Triazole Analogs

Authored by: A Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,3-triazole ring has emerged as a uniquely powerful and versatile scaffold.[1] Its ascent is largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a reliable, specific, and biocompatible method for its synthesis.[2] This synthetic accessibility has made the 1,2,3-triazole an ideal framework for constructing vast compound libraries, enabling deep and informative structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive exploration of the SAR of 1,2,3-triazole analogs, delving into the synthetic strategies that underpin their creation, the nuances of their biological interactions, and the methodologies used to elucidate their therapeutic potential across various disease areas. We will examine the 1,2,3-triazole not merely as a passive linker but as an active pharmacophoric element and a strategic bioisostere that profoundly influences molecular recognition and biological activity.[1][3]

Part 1: The Synthetic Cornerstone - "Click Chemistry"

The ability to rapidly and efficiently generate diverse analogs is the bedrock of any successful SAR campaign. For 1,2,3-triazoles, this is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The choice of catalyst is a critical experimental decision, as it dictates the regiochemical outcome, which is often a crucial parameter in the SAR.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the gold standard of click chemistry, prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[2] This predictability is invaluable for SAR studies, as it eliminates the need to separate isomers, ensuring that any observed biological activity can be attributed to a single, known regioisomer.

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, employing a ruthenium catalyst directs the reaction to yield the 1,5-disubstituted regioisomer.[4] The ability to generate both 1,4- and 1,5-isomers allows researchers to systematically investigate the spatial arrangement of substituents, a key aspect of probing the topology of a biological target's binding site.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Abstract

The discovery of novel therapeutic agents is contingent upon the precise identification of their molecular targets and mechanisms of action. This guide presents a comprehensive, multi-pronged strategy for elucidating the potential therapeutic targets of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, a novel chemical entity possessing structural motifs of significant interest in medicinal chemistry. By integrating computational prediction with robust experimental validation, this document provides an in-depth technical framework for researchers to systematically deconvolve the biological activity of this and similar small molecules. We detail methodologies from in silico screening to chemical proteomics and subsequent biophysical and cell-based validation, offering both the strategic rationale and detailed protocols required for successful target identification and verification.

Introduction: Unlocking the Potential of a Privileged Scaffold